molecular formula C19H15NO6 B11507464 (4-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)acetic acid

(4-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)acetic acid

Cat. No.: B11507464
M. Wt: 353.3 g/mol
InChI Key: YVCYROQTUALIQB-UHFFFAOYSA-N
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Description

2-[4-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)PHENYL]ACETIC ACID is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Chemical Reactions Analysis

2-[4-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)PHENYL]ACETIC ACID undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)PHENYL]ACETIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)PHENYL]ACETIC ACID involves its interaction with various molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-[4-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)PHENYL]ACETIC ACID can be compared with other coumarin derivatives such as:

This compound is unique due to its specific structure, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C19H15NO6

Molecular Weight

353.3 g/mol

IUPAC Name

2-[4-[(6-methoxy-2-oxochromene-3-carbonyl)amino]phenyl]acetic acid

InChI

InChI=1S/C19H15NO6/c1-25-14-6-7-16-12(9-14)10-15(19(24)26-16)18(23)20-13-4-2-11(3-5-13)8-17(21)22/h2-7,9-10H,8H2,1H3,(H,20,23)(H,21,22)

InChI Key

YVCYROQTUALIQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

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